molecular formula C12H13N3O4S B2669198 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole CAS No. 1428359-05-0

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2669198
CAS No.: 1428359-05-0
M. Wt: 295.31
InChI Key: NCQISDIKHQVFHU-UHFFFAOYSA-N
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Description

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step often involves sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.

    Formation of the Oxadiazole Ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Furan Ring: This step typically involves coupling reactions, such as Suzuki or Stille coupling, using furan-2-boronic acid or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry approaches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the azetidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the furan ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to furanones, while reduction of the oxadiazole ring may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand or catalyst in various organic reactions.

    Materials Science: It can be studied for its potential use in the development of new materials with unique electronic or optical properties.

Biology

    Drug Discovery: The compound may be investigated for its potential as a therapeutic agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.

    Biochemical Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.

Medicine

    Pharmacology: The compound may be evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Clinical Research: It can be studied in preclinical and clinical trials to assess its safety and efficacy as a potential drug candidate.

Industry

    Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.

    Manufacturing: It can be used in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
  • 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(benzofuran-2-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds. For example, the presence of the furan ring may enhance its ability to interact with certain biological targets or improve its solubility and stability.

Properties

IUPAC Name

5-(1-cyclopropylsulfonylazetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-20(17,9-3-4-9)15-6-8(7-15)12-13-11(14-19-12)10-2-1-5-18-10/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQISDIKHQVFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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